Methyl 2-methyl-5-oxopyrrolidine-1-acetate
Description
Methyl 2-methyl-5-oxopyrrolidine-1-acetate (CAS 70821-47-5) is a pyrrolidinone derivative characterized by a five-membered lactam ring with substituents at positions 1, 2, and 4. The structure includes:
- A methyl ester group at position 1 (acetate moiety).
- A methyl substituent at position 2.
- A keto group at position 5.
This compound is structurally related to nootropic agents like piracetam (a 2-oxo-1-pyrrolidineacetamide derivative) but differs in its ester functionality and substitution pattern. Pyrrolidinones are widely studied for their conformational flexibility, influenced by ring puckering dynamics , and applications in pharmaceuticals, agrochemicals, or as synthetic intermediates .
Properties
IUPAC Name |
methyl 2-(2-methyl-5-oxopyrrolidin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6-3-4-7(10)9(6)5-8(11)12-2/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZFJWWGEDTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)N1CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991087 | |
| Record name | Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70821-47-5 | |
| Record name | Methyl 2-methyl-5-oxo-1-pyrrolidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70821-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070821475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2-methyl-5-oxopyrrolidin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-methyl-5-oxopyrrolidine-1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-5-oxopyrrolidine-1-acetate can be synthesized through various methods. One common method involves the oxidation of 1-methylpyrrolidine-2-carboxylic acid. This reaction typically requires an oxidizing agent and is conducted under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxopyrrolidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound.
Scientific Research Applications
Methyl 2-methyl-5-oxopyrrolidine-1-acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of methyl 2-methyl-5-oxopyrrolidine-1-acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-methyl-5-oxopyrrolidine-1-acetate with structurally related pyrrolidinone derivatives:
Key Structural and Functional Differences
Substituent Position and Reactivity: this compound’s ester group at C1 distinguishes it from the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid. Esters are typically more lipophilic and hydrolytically labile than carboxylic acids, influencing their pharmacokinetic profiles .
Ring Puckering and Conformation :
- Cremer-Pople puckering parameters predict that substituents like methyl groups at C2 (in this compound) or propyl groups at C1 (in the acetamide derivative) may influence ring conformation, altering binding affinity in biological systems.
Applications: 2-Pyrrolidone is a bulk solvent due to its low toxicity and high polarity , whereas this compound’s ester group may make it more suitable as a synthetic intermediate. The racemic (2RS)-2-(2-oxopyrrolidin-1-yl)butanoic acid is used in pharmaceutical quality control, highlighting the importance of stereochemistry in drug development .
Biological Activity
Methyl 2-methyl-5-oxopyrrolidine-1-acetate is a compound of interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a pyrrolidine derivative that may interact with various biological targets, including enzymes and receptors. Its structure suggests potential applications in pharmacology and medicinal chemistry, where it can serve as an intermediate in synthesizing more complex organic compounds.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This binding can modulate enzyme or receptor activity, leading to various biological effects. The exact pathways and mechanisms are still under investigation but are crucial for understanding its potential therapeutic applications.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to this compound. For instance, various 5-oxopyrrolidine derivatives were tested against A549 human lung adenocarcinoma cells, showing significant cytotoxic effects. Compounds derived from this scaffold exhibited structure-dependent anticancer activity, with some derivatives reducing cell viability significantly compared to standard chemotherapeutics like cisplatin .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 18 | 1.7 | A549 |
| Compound 21 | 0.5 | A549 |
| Cisplatin | 2.0 | A549 |
2. Antimicrobial Activity
This compound and its derivatives have also demonstrated promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus. In vitro studies indicated that certain derivatives could inhibit bacterial growth effectively, showcasing their potential as antimicrobial agents .
| Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Organism |
|---|---|---|
| Compound 21 | 50 | Staphylococcus aureus |
| Compound 22 | 30 | Staphylococcus aureus |
Study on Anticancer Properties
In a study evaluating the anticancer effects of this compound derivatives, researchers treated A549 cells with various concentrations of the compounds. The results indicated a dose-dependent reduction in cell viability, suggesting that these compounds could be developed further as anticancer agents .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound derivatives against resistant bacterial strains. The study found that certain derivatives not only inhibited bacterial growth but also had a selective action against resistant strains, making them viable candidates for new antibiotic development .
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-methyl-5-oxopyrrolidine-1-acetate?
The compound can be synthesized via alkylation or condensation reactions involving pyrrolidinone derivatives. For example, analogous syntheses of related oxopyrrolidine esters often employ ethyl oxalyl chloride or similar reagents for carboxylation under controlled conditions (e.g., inert atmosphere, low temperatures) . Key steps include protecting reactive functional groups and optimizing reaction time to avoid side products like over-oxidized derivatives. Post-synthesis purification typically involves column chromatography or recrystallization using solvents such as ethyl acetate/hexane mixtures.
Q. How should researchers characterize the purity and identity of this compound?
Analytical methods include:
- NMR spectroscopy : Confirm the presence of characteristic signals, such as the methyl ester (δ ~3.6–3.8 ppm) and pyrrolidinone carbonyl (δ ~170–175 ppm).
- Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+ at m/z 173.1 for the molecular formula C₈H₁₁NO₃) .
- HPLC : Use reverse-phase columns (C18) with UV detection at 210–220 nm to assess purity, referencing standards like those listed in pharmaceutical impurity catalogs (e.g., LGC Standards) .
Q. What safety precautions are essential when handling this compound?
Safety data sheets (SDS) recommend:
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- First aid : In case of skin contact, rinse immediately with water and remove contaminated clothing; for eye exposure, irrigate with water for 15 minutes .
- Storage : Keep in a cool, dry place away from oxidizers, and avoid long-term storage due to potential degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for this compound?
Contradictions in NMR or MS data may arise from tautomerism, residual solvents, or impurities. Strategies include:
- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).
- High-resolution MS (HRMS) : Confirm exact mass and rule out isobaric interferences.
- X-ray crystallography : Use programs like SHELXL for structural refinement to resolve ambiguities in stereochemistry or bonding .
- Cross-validation : Compare data with structurally similar compounds (e.g., 1-Methyl-5-oxopyrrolidine-3-acetic acid, CAS 933759-81-0) .
Q. What experimental design considerations are critical for studying its reactivity in heterocyclic systems?
Focus on:
- Substituent effects : The methyl group at position 2 and ester moiety influence ring strain and nucleophilic attack sites.
- Reaction conditions : Test polar aprotic solvents (e.g., DMF, DMSO) for ring-opening reactions or acyl transfers.
- Catalysts : Screen Lewis acids (e.g., ZnCl₂) for ester hydrolysis or transition-metal catalysts for cross-coupling reactions. Reference analogous reactions in pyrrolidinone derivatives, such as those involving piracetam analogs .
Q. How can computational methods enhance understanding of its biological or chemical behavior?
- Density Functional Theory (DFT) : Calculate bond dissociation energies or transition states for ring-opening mechanisms.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes with pyrrolidinone-binding pockets).
- Solvent modeling : Use COSMO-RS to simulate solubility or stability in different solvents. Validate computational results with experimental data, such as kinetic studies or crystallographic structures .
Data Analysis and Optimization
Q. What strategies are effective for optimizing synthetic yields of this compound?
- DoE (Design of Experiments) : Vary parameters like temperature, reagent stoichiometry, and solvent polarity.
- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates.
- Byproduct analysis : Employ LC-MS to detect side products (e.g., dimerization or oxidation artifacts) and adjust conditions accordingly. Reference synthesis protocols for related oxopyrrolidine esters, such as ethyl 2-oxoacetate derivatives .
Q. How should researchers address stability issues during storage or handling?
Stability studies under accelerated conditions (e.g., 40°C/75% RH) can identify degradation pathways. Common issues include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
